molecular formula C17H16FN3O B11832252 4-Quinazolinamine, N-(2-fluoro-4-methoxyphenyl)-N,2-dimethyl- CAS No. 827031-33-4

4-Quinazolinamine, N-(2-fluoro-4-methoxyphenyl)-N,2-dimethyl-

Cat. No.: B11832252
CAS No.: 827031-33-4
M. Wt: 297.33 g/mol
InChI Key: QROOVQPEUDNKIB-UHFFFAOYSA-N
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Description

N-(2-Fluoro-4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine is a synthetic organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a fluorine atom and a methoxy group on the phenyl ring, as well as a dimethylamino group on the quinazoline core. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluoro-4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluoro-4-methoxyaniline and 2,4-dimethylquinazoline.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or toluene. A base such as potassium carbonate or sodium hydride is used to deprotonate the amine group, facilitating the nucleophilic attack on the quinazoline core.

    Catalysts: A palladium catalyst may be used to enhance the reaction rate and yield.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of N-(2-Fluoro-4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoro-4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the quinazoline core.

    Substitution: The fluorine and methoxy groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives with potential biological activities.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Fluoro-4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and leading to the desired therapeutic effect. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Fluoro-4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine
  • N-(2-Fluoro-4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine analogs
  • Quinazoline derivatives with different substituents

Uniqueness

N-(2-Fluoro-4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine is unique due to the presence of both fluorine and methoxy groups on the phenyl ring, which can significantly influence its biological activity and pharmacokinetic properties. The combination of these functional groups with the quinazoline core makes it a promising candidate for further research and development.

Properties

CAS No.

827031-33-4

Molecular Formula

C17H16FN3O

Molecular Weight

297.33 g/mol

IUPAC Name

N-(2-fluoro-4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine

InChI

InChI=1S/C17H16FN3O/c1-11-19-15-7-5-4-6-13(15)17(20-11)21(2)16-9-8-12(22-3)10-14(16)18/h4-10H,1-3H3

InChI Key

QROOVQPEUDNKIB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)N(C)C3=C(C=C(C=C3)OC)F

Origin of Product

United States

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